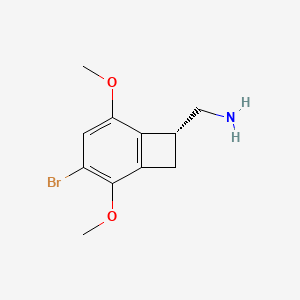![molecular formula C9H10ClNO3 B1286879 1-(6-氨基苯并[d][1,3]二氧戊环-5-基)乙酮盐酸盐 CAS No. 93983-01-8](/img/structure/B1286879.png)
1-(6-氨基苯并[d][1,3]二氧戊环-5-基)乙酮盐酸盐
描述
1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride is a chemical compound with the molecular formula C9H9NO3·HCl It is a derivative of benzo[d][1,3]dioxole, a bicyclic compound containing a benzene ring fused with a dioxole ring
科学研究应用
1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its biological activity, including anticancer and antimicrobial properties.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
生化分析
Biochemical Properties
1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. For example, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions can vary, including covalent binding, hydrogen bonding, and hydrophobic interactions, which can influence the compound’s biochemical activity and stability .
Cellular Effects
The effects of 1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride on various types of cells and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. Additionally, it can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cellular growth and survival .
Molecular Mechanism
The molecular mechanism of action of 1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride involves its interactions with specific biomolecules at the molecular level. This compound can bind to target proteins, leading to enzyme inhibition or activation. For example, it may inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors or epigenetic regulators. These molecular interactions contribute to the compound’s overall biological effects [6][6].
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as being kept in a dark, dry place at room temperature. Prolonged exposure to light or moisture can lead to its degradation, potentially reducing its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of 1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .
Metabolic Pathways
1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For instance, it may be metabolized by phase I and phase II enzymes, leading to the formation of metabolites that can be further conjugated and excreted. These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity .
Transport and Distribution
The transport and distribution of 1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, such as those involving ATP-binding cassette (ABC) transporters. Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride is crucial for its activity and function. This compound may be directed to specific organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. Its localization can affect its interactions with target biomolecules and its overall biological effects. For example, mitochondrial localization may enhance its ability to modulate cellular metabolism and apoptosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available compound piperonal (3,4-methylenedioxybenzaldehyde).
Reduction: Piperonal is reduced to 3,4-methylenedioxybenzyl alcohol using a reducing agent such as sodium borohydride.
Oxidation: The alcohol is then oxidized to 3,4-methylenedioxybenzaldehyde using an oxidizing agent like pyridinium chlorochromate.
Amination: The aldehyde is subjected to reductive amination with ammonia or an amine to form the corresponding amine.
Acylation: The amine is then acylated with acetyl chloride to yield 1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:
Reaction Temperature and Time: Controlled to ensure complete conversion of intermediates.
Purification: Techniques such as recrystallization and chromatography are employed to purify the final product.
Safety Measures: Proper handling and disposal of reagents and by-products to ensure environmental and worker safety.
化学反应分析
Types of Reactions
1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
作用机制
The mechanism of action of 1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanol: A similar compound with an alcohol group instead of a ketone.
1-(6-Aminobenzo[d][1,3]dioxol-5-yl)acetic acid: Contains a carboxylic acid group instead of a ketone.
Uniqueness
1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
属性
IUPAC Name |
1-(6-amino-1,3-benzodioxol-5-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3.ClH/c1-5(11)6-2-8-9(3-7(6)10)13-4-12-8;/h2-3H,4,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVDPBIZDWHINL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1N)OCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00240161 | |
| Record name | 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00240161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93983-01-8 | |
| Record name | Ethanone, 1-(6-amino-1,3-benzodioxol-5-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93983-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093983018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00240161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.038 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1286821.png)





![cis-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1286846.png)


![(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid](/img/structure/B1286852.png)
